1-Cyclopropoxy-2,3-diisopropylbenzene
Description
1-Cyclopropoxy-2,3-diisopropylbenzene is an aromatic ether characterized by a cyclopropoxy group at position 1 and two isopropyl substituents at positions 2 and 3 of the benzene ring. The cyclopropoxy moiety introduces significant steric strain due to its three-membered ring structure, while the bulky diisopropyl groups enhance steric hindrance, influencing reactivity and stability. This compound is primarily utilized in research settings for exploring structure-activity relationships in catalysis, materials science, or pharmaceutical chemistry, though specific applications remain under investigation .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
JWLSKSJEBWBORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroperoxides and dihydroxy derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in , trifluoromethoxy in ) increase polarity and reactivity, whereas electron-donating groups (e.g., ethoxy in ) may stabilize aromatic systems.
- Steric Effects : Bulky substituents (diisopropyl in the target compound) hinder nucleophilic attack and reduce reaction rates compared to less hindered analogues (e.g., 1-cyclopropyl-3-methylbenzene ).
- Bioactivity Potential: Fluorinated derivatives (e.g., ) are often explored for pharmaceutical applications due to enhanced metabolic stability and binding affinity .
Physical and Chemical Properties
- Molecular Weight : The target compound (C₁₅H₂₂O) has a molecular weight of 218.33 g/mol , higher than simpler analogues like 1-cyclopropyl-3-methylbenzene (132.20 g/mol) due to its two isopropyl groups .
- Stability : Cyclopropoxy groups are prone to ring-opening reactions under acidic or oxidative conditions, whereas trifluoromethyl-substituted cyclopropanes (e.g., ) exhibit greater stability due to the electron-withdrawing effects of fluorine.
- Solubility: Increased hydrophobicity in halogenated derivatives (e.g., ) may limit aqueous solubility compared to non-halogenated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
